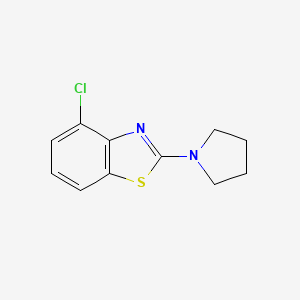

4-chloro-2-(pyrrolidin-1-yl)-1,3-benzothiazole

Description

Properties

IUPAC Name |

4-chloro-2-pyrrolidin-1-yl-1,3-benzothiazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11ClN2S/c12-8-4-3-5-9-10(8)13-11(15-9)14-6-1-2-7-14/h3-5H,1-2,6-7H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MTFFMPARLLJNRL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)C2=NC3=C(S2)C=CC=C3Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11ClN2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

238.74 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-2-(pyrrolidin-1-yl)-1,3-benzothiazole typically involves the reaction of 4-chloro-1,3-benzothiazole with pyrrolidine. The reaction is usually carried out in the presence of a base such as potassium carbonate in a suitable solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. the general approach would involve scaling up the laboratory synthesis with appropriate modifications to ensure safety, efficiency, and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

4-chloro-2-(pyrrolidin-1-yl)-1,3-benzothiazole can undergo various chemical reactions, including:

Substitution Reactions: The chloro group can be substituted with other nucleophiles.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions.

Cyclization Reactions: The pyrrolidinyl group can participate in cyclization reactions to form more complex structures.

Common Reagents and Conditions

Substitution: Reagents like sodium methoxide or potassium tert-butoxide in solvents like methanol or tetrahydrofuran (THF).

Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups replacing the chloro group.

Scientific Research Applications

Medicinal Chemistry

Drug Development

The compound serves as a scaffold for the development of new drugs, particularly in the realm of anticancer agents. Its structural properties allow for modifications that enhance biological activity. For instance, derivatives of benzothiazole have shown significant anticancer effects, highlighting the potential of this compound in therapeutic applications against various cancers, including lung and breast cancers .

Biological Activity

Research has indicated that compounds similar to 4-chloro-2-(pyrrolidin-1-yl)-1,3-benzothiazole exhibit a range of pharmacological activities:

- Antimicrobial Activity : Various derivatives have been synthesized and tested for their antibacterial and antifungal properties. For example, compounds containing benzothiazole moieties have demonstrated potent activity against strains like Staphylococcus aureus .

- Antiviral Activity : Some studies have shown that benzothiazole derivatives can inhibit viral replication, making them potential candidates for antiviral drug development .

- Neuroprotective Effects : Compounds derived from benzothiazoles have been investigated for their neuroprotective properties, particularly in the treatment of neurodegenerative diseases like Alzheimer's disease .

Material Science

In material science, this compound is utilized in the synthesis of advanced materials with specific properties. The unique chemical structure allows for the incorporation into polymers or other materials to enhance their mechanical or thermal properties.

Case Study 1: Anticancer Activity

A study conducted on a series of benzothiazole derivatives demonstrated their efficacy against non-small cell lung cancer (NSCLC). The synthesized compounds were evaluated using molecular docking studies and showed promising interactions with key proteins involved in cancer progression. The most effective derivative exhibited an IC50 value significantly lower than traditional chemotherapeutics, suggesting a potential new avenue for NSCLC treatment .

Case Study 2: Antimicrobial Properties

In another investigation, a novel series of 4-chloro-benzothiazole derivatives were synthesized and tested against various bacterial strains. The results indicated that certain derivatives had minimum inhibitory concentrations (MICs) comparable to existing antibiotics. This study highlights the potential of these compounds in addressing antibiotic resistance .

Summary Table of Applications

| Application Area | Specific Use Cases | Notable Findings |

|---|---|---|

| Medicinal Chemistry | Anticancer drug development | Significant activity against lung and breast cancers |

| Antimicrobial agents | Potent activity against Staphylococcus aureus | |

| Neuroprotective agents | Potential treatment for Alzheimer's disease | |

| Material Science | Advanced material synthesis | Enhanced mechanical properties in composites |

Mechanism of Action

The mechanism of action of 4-chloro-2-(pyrrolidin-1-yl)-1,3-benzothiazole involves its interaction with specific molecular targets. The pyrrolidinyl group can enhance the binding affinity of the compound to certain proteins or enzymes, leading to inhibition or activation of their activity. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Observations :

- The morpholinyl-substituted IIIb exhibits a higher melting point (200°C) compared to the pyrrolidinyl analog IIIa (118°C), likely due to increased hydrogen bonding capacity of the morpholine oxygen .

- Carbaldehyde derivatives (IIIa, IIIb) show higher yields (84–93%) compared to triazole-substituted IIIc (52.5%), suggesting steric or electronic challenges in the latter’s synthesis .

Antimicrobial Activity

Anticancer and Anti-Tubercular Activity

- Thiazole-carbaldehyde derivatives are often explored for their electrophilic reactivity, which can interfere with cellular targets .

- 3e (2-[2-(4-chlorobenzoyl)phenyl]-1,3-benzothiazole, ) was synthesized as part of a library targeting Mycobacterium tuberculosis. Aryl substituents like 4-chlorobenzoyl may enhance membrane penetration or target affinity in anti-tubercular applications .

Structural and Crystallographic Insights

- 5-Chloro-2-(4-methoxyphenyl)-1,3-benzothiazole () exhibits a dihedral angle of 8.76° between the benzothiazole and methoxyphenyl rings, promoting planar molecular conformations that favor crystal packing .

- In contrast, 5-chloro-2-(3,4,5-trimethoxyphenyl)-1,3-benzothiazole () features bulkier substituents, which may increase steric hindrance and reduce solubility compared to simpler aryl analogs .

Key Trends and Implications

Morpholinyl or bulkier aryl substituents may enhance thermal stability but reduce bioavailability .

Synthetic Efficiency : High-yield syntheses (e.g., IIIb at 93%) suggest that electron-rich amines (e.g., morpholine) facilitate nucleophilic substitution reactions at position 2 of the benzothiazole core .

Biological Target Specificity : The 4-chloro substituent is conserved across multiple analogs (e.g., IIIa, 3e), implying its role in electronic modulation or target recognition .

Biological Activity

4-Chloro-2-(pyrrolidin-1-yl)-1,3-benzothiazole is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a benzothiazole core, which is known for its diverse pharmacological properties, and a pyrrolidinyl substituent that enhances its molecular interactions. This article provides a comprehensive overview of the biological activity of this compound, including its mechanisms of action, research findings, and potential applications.

- Chemical Formula : C₁₁H₁₄ClN₃S

- Molecular Weight : 238.73 g/mol

- CAS Number : 863000-85-5

The biological activity of this compound is primarily attributed to its interaction with various biological targets. The pyrrolidine moiety contributes to the stereochemistry and spatial orientation of the molecule, potentially enhancing its binding affinity to specific proteins and enzymes involved in disease processes.

Target Interactions

The compound has been shown to interact with:

- Enzymes : It may inhibit key enzymes such as histone deacetylases (HDACs) and carbonic anhydrases (CAs), which are critical in cancer and other diseases .

- Receptors : Potential interactions with neurotransmitter receptors have been suggested, indicating possible neuroactive properties .

Biological Activities

Research has demonstrated that this compound exhibits several biological activities:

Anticancer Activity

Studies have reported that derivatives of benzothiazole compounds often exhibit significant anticancer properties. For example, related compounds have shown cytotoxic effects against various cancer cell lines, including:

- HeLa (cervical cancer)

- CaCo-2 (colon cancer)

- 3T3-L1 (mouse embryo)

In vitro studies indicated that these compounds could induce apoptosis in tumor cells through multiple pathways, including the modulation of apoptotic protein expressions .

Antimicrobial Activity

The compound's structural analogs have demonstrated antibacterial and antifungal activities. For instance:

- MIC Values : In related studies, benzothiazole derivatives showed MIC values ranging from 3.12 to 12.5 µg/mL against Staphylococcus aureus and Escherichia coli .

Table 1: Summary of Biological Activities

| Activity Type | Cell Lines/Pathogens | IC50/MIC Values | Reference |

|---|---|---|---|

| Anticancer | HeLa | IC50 = 5 µM | |

| CaCo-2 | IC50 = 8 µM | ||

| Antimicrobial | Staphylococcus aureus | MIC = 3.12 µg/mL | |

| Escherichia coli | MIC = 10 µg/mL |

Pharmacokinetics

The pharmacokinetic profile of this compound indicates favorable absorption and distribution characteristics due to its heterocyclic structure. Studies suggest that the introduction of heteroatoms can enhance solubility and bioavailability, which are crucial for therapeutic efficacy .

Q & A

Basic Research Questions

Q. What are the primary synthetic routes for 4-chloro-2-(pyrrolidin-1-yl)-1,3-benzothiazole, and how can reaction conditions be optimized for yield and purity?

- Answer: The synthesis typically involves nucleophilic substitution reactions between 2-amino-1,3-benzothiazole derivatives and pyrrolidine, followed by chlorination at the 4-position. Key steps include solvent selection (e.g., DMF or acetonitrile) and base optimization (e.g., K₂CO₃ or NaH) to enhance nucleophilicity. Elevated temperatures (80–120°C) and prolonged reaction times (12–24 hours) are critical for achieving high yields. Monitoring via TLC and purification by column chromatography ensures purity . Comparative studies show that polar aprotic solvents like DMF improve reaction kinetics due to their ability to stabilize intermediates .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what structural features do they highlight?

- Answer:

- ¹H/¹³C NMR: Identifies aromatic protons (δ 7.2–8.1 ppm) and pyrrolidine ring protons (δ 1.8–3.5 ppm). The deshielded carbon at C-2 (δ ~150 ppm) confirms substitution with pyrrolidine.

- IR Spectroscopy: Peaks at ~3100 cm⁻¹ (C-H aromatic), 1590 cm⁻¹ (C=N benzothiazole), and 680 cm⁻¹ (C-Cl) validate functional groups.

- Mass Spectrometry (ESI-MS): Molecular ion [M+H]⁺ matches the molecular formula (C₁₁H₁₀ClN₂S).

- X-ray Crystallography (if applicable): Resolves dihedral angles between the benzothiazole and pyrrolidine rings, critical for understanding conformational stability .

Q. What biological activities are associated with benzothiazole derivatives, and how does structural substitution influence these properties?

- Answer: Benzothiazoles exhibit antitumor, antimicrobial, and enzyme inhibitory activities. The 4-chloro group enhances electrophilicity, facilitating interactions with biological targets (e.g., DNA or enzymes). Pyrrolidine substitution at C-2 introduces steric bulk and basicity, which can modulate solubility and binding affinity. Comparative studies with analogs lacking the pyrrolidine moiety show reduced activity, highlighting its role in target engagement .

Q. How can reaction progress and by-product formation be monitored during synthesis?

- Answer: Thin-layer chromatography (TLC) with UV visualization is standard for tracking reaction progress. High-performance liquid chromatography (HPLC) with a C18 column and acetonitrile/water gradient (60:40 to 90:10) resolves intermediates and by-products. For complex mixtures, ¹H NMR kinetic studies quantify reactant consumption .

Advanced Research Questions

Q. How do solvent polarity and catalyst choice influence regioselectivity in multi-step syntheses of substituted benzothiazoles?

- Answer: Polar aprotic solvents (e.g., DMF) stabilize charged intermediates in SNAr reactions, favoring substitution at the 2-position. Protic solvents (e.g., ethanol) may reduce reactivity due to hydrogen bonding. Catalysts like CuI or Pd(PPh₃)₄ enhance cross-coupling reactions for introducing aryl groups, but excess catalyst can lead to overhalogenation. Computational DFT studies suggest that solvent dielectric constants correlate with transition-state stabilization .

Q. What strategies resolve contradictions in reported structure-activity relationships (SAR) for benzothiazole derivatives?

- Answer: Discrepancies often arise from variations in assay conditions (e.g., cell lines, incubation times). Meta-analyses of IC₅₀ data across studies, normalized to common controls, can identify trends. For example, 4-chloro substitution consistently improves cytotoxicity, while pyrrolidine’s impact varies with target flexibility. Molecular docking studies (e.g., using AutoDock Vina) reconcile SAR by modeling ligand-receptor interactions .

Q. How can computational methods predict the thermal stability and degradation pathways of this compound?

- Answer: Thermogravimetric analysis (TGA) paired with DFT calculations identifies decomposition onset temperatures (T₀ ~220°C) and major pathways (e.g., Cl loss or ring-opening). MD simulations (AMBER force field) model degradation under thermal stress, revealing that the pyrrolidine ring’s rigidity delays decomposition compared to flexible analogs .

Q. What experimental designs optimize multi-step syntheses while minimizing by-products?

- Answer: Design of Experiments (DoE) approaches, such as factorial designs, screen variables (temperature, solvent ratio, catalyst loading). For example, a 3² factorial design for chlorination steps identified optimal Cl₂ gas flow rates (0.5–1.0 mL/min) and reaction times (6–8 hours), reducing dichlorinated by-products from 15% to <5% .

Q. How do steric and electronic effects of substituents influence reaction mechanisms in cross-coupling reactions?

- Answer: Steric hindrance from the pyrrolidine ring slows oxidative addition in Pd-catalyzed couplings, requiring bulky ligands (e.g., XPhos) to accelerate steps. Electron-withdrawing groups (e.g., -Cl) activate the benzothiazole core for nucleophilic attack, as shown by Hammett σ⁺ correlations (ρ = +1.2 for C-4 substitution). Kinetic isotope effects (KIE) studies using deuterated analogs confirm a concerted mechanism for SNAr reactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.